Perfluorosebacamid

Übersicht

Beschreibung

Perfluorosebacamide: is a perfluorinated compound, which means that all hydrogen atoms in its molecular structure are replaced by fluorine atoms. This substitution confers the compound with unique chemical and physical properties, such as high thermal and chemical stability . Perfluorosebacamide is primarily used in material science as a surfactant and wetting agent, providing excellent oil, water, and stain resistance .

Wissenschaftliche Forschungsanwendungen

Chemistry: Perfluorosebacamide is used as a surfactant in various chemical processes, enhancing the stability and efficiency of reactions .

Biology and Medicine: In biological and medical research, perfluorosebacamide is utilized for its unique properties, such as its ability to resist degradation and its biocompatibility .

Industry: Industrially, perfluorosebacamide is employed in the production of coatings, paints, plastics, and textiles, providing superior resistance to oil, water, and stains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorosebacamide can be synthesized from dimethyl hexadecafluorosebacate through a reaction with ammonia in diethyl ether . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: Industrial production of perfluorosebacamide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluorosebacamide undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of fluorine atoms with other functional groups.

Oxidation and Reduction Reactions: Though less common due to the stability of the carbon-fluorine bond.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic reagents under controlled conditions.

Oxidation and Reduction Reactions: Require specific catalysts and reaction conditions to overcome the stability of the carbon-fluorine bond.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated compounds .

Wirkmechanismus

The mechanism by which perfluorosebacamide exerts its effects is primarily through its interaction with molecular targets and pathways involved in surface activity. The compound’s fluorinated structure allows it to form stable interactions with various substrates, enhancing its effectiveness as a surfactant and wetting agent .

Vergleich Mit ähnlichen Verbindungen

- Perfluorooctanoic Acid (PFOA)

- Perfluorooctanesulfonic Acid (PFOS)

- Perfluorodecanoic Acid (PFDA)

Comparison: Perfluorosebacamide is unique among perfluorinated compounds due to its specific molecular structure, which provides distinct properties such as higher thermal stability and enhanced surface activity. Compared to similar compounds, perfluorosebacamide offers superior performance in applications requiring extreme resistance to degradation and environmental persistence .

Biologische Aktivität

Perfluorosebacamide (PFSA) is a perfluorinated compound that has garnered attention for its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of PFSA, including its mechanisms of action, case studies, and relevant research findings.

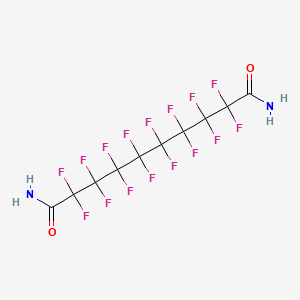

Perfluorosebacamide is characterized by a fully fluorinated carbon chain, which imparts significant chemical stability and hydrophobicity. The structural formula can be represented as follows:

The presence of fluorine atoms contributes to its resistance to degradation, making it a subject of interest in various biological and environmental studies.

Mechanisms of Biological Activity

The biological activity of PFSA is primarily attributed to its ability to interact with biological membranes and proteins. Research indicates that PFSA can influence cellular processes through the following mechanisms:

- Membrane Disruption : PFSA's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Protein Binding : It can bind to specific proteins, altering their function and potentially leading to cytotoxic effects.

- Antimicrobial Activity : Preliminary studies suggest that PFSA may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

Case Studies

-

Antimicrobial Effects : A study investigated the antimicrobial efficacy of PFSA against various bacterial strains. Results indicated that PFSA demonstrated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Toxicological Assessment : A toxicological assessment was conducted on aquatic organisms exposed to PFSA. The findings highlighted sub-lethal effects on fish behavior and reproduction, emphasizing the need for further investigation into the environmental impact of PFSA.

Research Findings

Recent research has focused on understanding the broader implications of PFSA in biological systems. Key findings include:

- Resistance to Biodegradation : PFSA's chemical structure renders it resistant to microbial degradation, raising concerns regarding its persistence in the environment and potential bioaccumulation.

- Cellular Toxicity : In vitro studies have shown that exposure to PFSA can lead to oxidative stress in mammalian cells, suggesting a mechanism for cytotoxicity that warrants further exploration.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBPSSMCLDHZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380014 | |

| Record name | Perfluorosebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-77-7 | |

| Record name | Perfluorosebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.